molecular formula C15H19FN2O3 B2879790 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1286712-15-9

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2879790
M. Wt: 294.326
InChI Key: YSCFVHDXMNIWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CPOPFO, is a chemical compound that has garnered attention in the scientific community for its potential use in drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves the reaction of 2-cyclopropyl-2-hydroxypropylamine with 3-fluoro-4-methylbenzoyl chloride to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide, which is then reacted with oxalyl chloride to form the final product.

Starting Materials
2-cyclopropyl-2-hydroxypropylamine, 3-fluoro-4-methylbenzoyl chloride, oxalyl chloride

Reaction
Step 1: 2-cyclopropyl-2-hydroxypropylamine is reacted with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide., Step 2: N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form the final product, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.

Mechanism Of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is not fully understood, but it is believed to work by binding to the active site of HDACs and inhibiting their activity. This leads to changes in gene expression and can result in therapeutic effects. The binding of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide to the GABA-A receptor is also thought to modulate its activity, leading to changes in neurotransmitter release and ultimately affecting behavior.

Biochemical And Physiological Effects

Studies have shown that N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can induce apoptosis (programmed cell death) in cancer cells and has potential as an anti-cancer agent. It has also been shown to have anxiolytic (anti-anxiety) and sedative effects in animal models. Further research is needed to fully understand the biochemical and physiological effects of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in lab experiments is its high purity and yield. It also has a relatively simple synthesis method compared to other compounds. However, one limitation is that it is not well-studied and its mechanism of action is not fully understood. Additionally, it may have off-target effects that need to be considered in experimental design.

Future Directions

Future research on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide could include further studies on its mechanism of action, as well as its potential use in drug development for diseases such as cancer and neurodegenerative disorders. It could also be studied for its potential as an anxiolytic and sedative agent. Additionally, further exploration of its off-target effects could be important in understanding its overall safety and efficacy.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has been studied for its potential use in drug development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFVHDXMNIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.